molecular formula C9H5BrF3N3O2 B2727610 3-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 832740-70-2

3-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B2727610
CAS No.: 832740-70-2
M. Wt: 324.057
InChI Key: RQRXSTWXDFFIRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS: 832740-70-2) is a heterocyclic compound with a pyrazolo[1,5-a]pyrimidine core substituted at positions 3 (bromo), 5 (methyl), and 7 (trifluoromethyl), alongside a carboxylic acid group at position 2. Its molecular formula is C₉H₅BrF₃N₃O₂, with a molecular weight of 324.05 g/mol .

This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. Its trifluoromethyl group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets, while the carboxylic acid moiety allows for further functionalization via amide or ester formation .

Properties

IUPAC Name

3-bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF3N3O2/c1-3-2-4(9(11,12)13)16-7(14-3)5(10)6(15-16)8(17)18/h2H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRXSTWXDFFIRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)C(F)(F)F)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves a multi-step processThe Suzuki–Miyaura cross-coupling reaction is often employed for the arylation of the pyrazolo[1,5-a]pyrimidine derivatives . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Antiviral Activity

Research has indicated that compounds related to the pyrazolo[1,5-a]pyrimidine family exhibit significant antiviral properties. For instance, studies on similar structures have demonstrated their ability to inhibit the RNA-dependent RNA polymerase (RdRP) of influenza viruses. These compounds disrupt the interaction between the PA and PB1 subunits of the viral polymerase, which is crucial for viral replication. Such interactions suggest that 3-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid could be developed as a potential antiviral agent against influenza and possibly other RNA viruses .

Anti-inflammatory Properties

The compound has also shown promise in anti-inflammatory applications. Related pyrazolo derivatives have been tested for their inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. Some derivatives have demonstrated IC₅₀ values in the low micromolar range, indicating strong potential as anti-inflammatory agents .

Anticancer Activity

The structural features of 3-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid may contribute to its anticancer activity. Compounds with similar frameworks have been evaluated against various cancer cell lines, showing significant cytotoxic effects. Studies have indicated that these compounds can induce apoptosis in cancer cells, making them candidates for further development in cancer therapeutics .

Cross-Coupling Reactions

This compound can act as a versatile intermediate in synthetic organic chemistry, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. The presence of bromine and trifluoromethyl groups allows for functionalization at specific positions on the pyrazolo ring system, facilitating the synthesis of complex organic molecules .

Material Science

The unique chemical properties of 3-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid make it suitable for applications in material science, particularly in the development of advanced materials with specific electronic or optical properties. Its trifluoromethyl group enhances lipophilicity and stability, which can be advantageous in creating materials for electronic devices or sensors .

Influenza Virus Research

A study focused on synthesizing derivatives of pyrazolo[1,5-a]pyrimidines revealed that modifications at the 7-position significantly enhanced antiviral activity against influenza A virus by disrupting essential protein-protein interactions within the viral polymerase complex. This research highlights the potential of 3-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid as a lead compound for developing new antiviral therapies .

Anti-inflammatory Drug Development

In another study examining various pyrazolo derivatives, researchers found that compounds similar to 3-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid exhibited significant inhibition of COX enzymes with minimal cytotoxicity against normal human fibroblasts. This underscores its potential as a safer alternative to existing anti-inflammatory medications .

Mechanism of Action

The mechanism of action of 3-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, some derivatives have been shown to inhibit monoamine oxidase B, an enzyme involved in the degradation of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which is beneficial in the treatment of certain neurological conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrazolo[1,5-a]pyrimidine scaffold is highly versatile, with modifications at positions 3, 5, 7, and 2 significantly altering biological activity, solubility, and reactivity. Below is a detailed comparison of the target compound with its analogues:

Substituent Variations at Position 5

Compound Name Substituent at Position 5 Key Differences & Implications Biological Relevance Reference
Target Compound Methyl Compact alkyl group; low steric hindrance. Enhances metabolic stability while maintaining moderate lipophilicity.
5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrazide 2-Thienyl Heteroaromatic substituent; introduces π-π stacking potential. Improved binding to aromatic enzyme pockets; hydrazide group modifies solubility.
5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Furan-2-yl Oxygen-containing heterocycle; increases polarity. Potential for enhanced solubility but reduced membrane permeability.
5-(4-Bromo-phenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid butylamide 4-Bromo-phenyl Bulky aryl group; bromine adds halogen bonding potential. Amide derivative improves oral bioavailability; bromine may enhance target affinity.

Substituent Variations at Position 3

Compound Name Substituent at Position 3 Key Differences & Implications Reference
Target Compound Bromo Electron-withdrawing effect; facilitates cross-coupling reactions (e.g., Suzuki-Miyaura).
3-Chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Chloro Smaller halogen; reduced steric bulk but similar reactivity.
3-Chloro-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Chloro + 3-methoxyphenyl Methoxy group introduces electron-donating effects; may alter binding kinetics.

Functional Group Modifications at Position 2

Compound Name Functional Group at Position 2 Key Differences & Implications Reference
Target Compound Carboxylic acid Enables salt formation and conjugation with amines (e.g., amide bonds for prodrug strategies).
5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrazide Hydrazide Increases hydrogen bonding capacity; may enhance solubility but reduce stability.
5-Methyl-7-pentafluoroethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Carboxylic acid Pentafluoroethyl group (CF₂CF₃) increases lipophilicity and steric bulk.

Biological Activity

3-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid can be summarized as follows:

PropertyValue
IUPAC Name 3-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Molecular Formula C10H7BrF3N3O2
Molar Mass 322.08 g/mol
CAS Number [insert CAS number if available]

The biological activity of 3-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may act as an inhibitor of various enzymes and receptors involved in cellular signaling pathways.

Inhibition of Enzymes

One significant target is the enzyme monoamine oxidase B (MAO-B), which is implicated in neurodegenerative disorders. By inhibiting MAO-B, the compound may enhance the levels of neurotransmitters such as dopamine, potentially offering therapeutic benefits for conditions like Parkinson's disease .

Anticancer Activity

Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit promising anticancer properties. For instance, compounds structurally similar to 3-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid were evaluated for their anti-proliferative effects against various cancer cell lines.

In a study assessing anti-proliferative activities against A549 (lung cancer) and HCT-116 (colon cancer) cell lines, derivatives showed a range of IC50 values indicating moderate to potent activity . The most effective compounds demonstrated IC50 values as low as 0.016 µM against wild-type EGFR, suggesting a strong potential for targeting cancer cells through EGFR inhibition .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of pyrazolo[1,5-a]pyrimidine derivatives. Modifications at specific positions of the pyrazolo ring can significantly influence biological activity. For example, substituents at the 7-position have been shown to enhance binding affinity to target receptors .

Case Study 1: Neuroprotective Effects

A study highlighted the neuroprotective effects of a related compound in models of neurodegeneration. The compound was found to significantly reduce neuronal apoptosis and improve cognitive function in animal models . This suggests that 3-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid could have similar protective effects.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives. The results indicated that these compounds exhibited significant antibacterial activity against various strains of bacteria, including resistant strains . This opens avenues for further research into their potential as antimicrobial agents.

Q & A

Q. What are the standard synthetic routes for 3-bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid?

The compound can be synthesized via sequential functionalization of the pyrazolo[1,5-a]pyrimidine core. A common approach involves:

  • SNAr (Nucleophilic Aromatic Substitution) : Reacting a brominated pyrazolo[1,5-a]pyrimidinone precursor with trifluoromethylating agents (e.g., CF3_3Cu) under basic conditions to install the trifluoromethyl group at the 7-position .
  • Suzuki-Miyaura Cross-Coupling : Microwave-assisted coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with aryl/heteroaryl boronic acids using XPhosPdG2/XPhos as a tandem catalyst to suppress debromination .
  • Carboxylic Acid Introduction : Oxidation of a methyl ester precursor (e.g., via hydrolysis under acidic or basic conditions) to yield the carboxylic acid moiety at the 2-position .

Q. How is the structure of this compound validated?

Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substitution patterns and regiochemistry. For example, the trifluoromethyl group at C7 appears as a singlet in 19^{19}F NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : Single-crystal analysis (e.g., orthorhombic Pbca space group with unit cell parameters a=9.536A˚a = 9.536 \, \text{Å}, b=15.941A˚b = 15.941 \, \text{Å}, c=24.853A˚c = 24.853 \, \text{Å}) confirms bond lengths and angles, particularly for the bromine and trifluoromethyl groups .

Advanced Research Questions

Q. How can competing side reactions (e.g., debromination) be minimized during Suzuki coupling?

Debromination is a common issue in palladium-catalyzed reactions. Mitigation strategies include:

  • Catalyst Optimization : Using XPhosPdG2/XPhos as a tandem catalyst system to stabilize the Pd(0) intermediate and suppress β-hydride elimination .
  • Microwave Conditions : Short reaction times (10–30 minutes) at 110–120°C reduce decomposition pathways .
  • Solvent Selection : Polar aprotic solvents like 1,4-dioxane enhance reaction efficiency and selectivity .

Q. What solvent systems influence the regioselectivity of pyrazolo[1,5-a]pyrimidine functionalization?

  • Protic vs. Aprotic Solvents : In acetic acid (protic), pyrazolo[1,5-a]pyrimidin-7-ol derivatives dominate due to hydrogen bonding stabilization. In toluene (aprotic), pyrazolo[1,5-a]pyrimidinones form preferentially via keto-enol tautomerization .
  • Polarity Effects : DMF or DMSO enhances solubility of intermediates, facilitating substitution at sterically hindered positions (e.g., C3 bromine) .

Q. How does the trifluoromethyl group impact biological activity?

The CF3_3 group:

  • Enhances Metabolic Stability : By reducing cytochrome P450-mediated oxidation .
  • Modulates Lipophilicity : LogP increases by ~0.5–1.0 units, improving membrane permeability .
  • Influences Target Binding : Electronegativity disrupts π-π stacking in enzyme active sites (e.g., monoamine oxidase B inhibition with IC50_{50} values <10 µM) .

Q. What analytical challenges arise in quantifying trace impurities?

  • HPLC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients to separate brominated byproducts (e.g., debromo derivatives) .
  • Quantitative 19^{19}F NMR : Internal standards (e.g., trifluoroacetic acid) enable precise quantification of CF3_3-containing impurities .

Methodological Challenges and Data Analysis

Q. How to resolve contradictions in reaction yields reported for trifluoromethyl-substituted analogs?

Discrepancies often stem from:

  • Substituent Electronic Effects : Electron-withdrawing groups (e.g., CF3_3) reduce nucleophilic aromatic substitution yields by deactivating the pyrimidine ring. For example, trifluoromethyl analogs show 15–20% lower yields compared to methyl or chloro derivatives .
  • Steric Hindrance : Bulkier substituents at C5 (e.g., isopropyl) impede coupling reactions, requiring higher temperatures or longer reaction times .

Q. What computational tools predict the reactivity of brominated pyrazolo[1,5-a]pyrimidines?

  • DFT Calculations : B3LYP/6-31G(d) models predict electrophilicity at C3 (Mulliken charge: +0.25 e) and C7 (+0.18 e), guiding regioselective functionalization .
  • Molecular Docking : AutoDock Vina simulations correlate trifluoromethyl orientation with MAO-B binding affinity (∆G = −9.2 kcal/mol) .

Q. How to optimize crystallization for X-ray analysis?

  • Solvent Screening : Slow evaporation from DMF/ethanol (1:3 v/v) yields diffraction-quality crystals by reducing lattice defects .
  • Temperature Control : Crystallization at 298 K minimizes thermal motion artifacts, improving R-factor precision (<0.055) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.